1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea

Sigma-2 receptor TMEM97 Binding affinity

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea (CAS 877641-22-0) is a synthetic urea derivative featuring a 5-oxopyrrolidine core substituted with a 3,4-dimethoxyphenyl group, a benzyl moiety, and a hydroxyethyl chain. This compound is a sigma-2 receptor/TMEM97 ligand with a reported binding affinity (Ki) of 90 nM in rat PC12 cells and has been implicated in neuropathic pain research.

Molecular Formula C22H27N3O5
Molecular Weight 413.474
CAS No. 877641-22-0
Cat. No. B2902145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea
CAS877641-22-0
Molecular FormulaC22H27N3O5
Molecular Weight413.474
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N(CCO)CC3=CC=CC=C3)OC
InChIInChI=1S/C22H27N3O5/c1-29-19-9-8-18(13-20(19)30-2)25-15-17(12-21(25)27)23-22(28)24(10-11-26)14-16-6-4-3-5-7-16/h3-9,13,17,26H,10-12,14-15H2,1-2H3,(H,23,28)
InChIKeyZIMLAPKVSPWDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea (CAS 877641-22-0): A Selective Sigma-2 Receptor Ligand for Targeted Pain Research


1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea (CAS 877641-22-0) is a synthetic urea derivative featuring a 5-oxopyrrolidine core substituted with a 3,4-dimethoxyphenyl group, a benzyl moiety, and a hydroxyethyl chain [1]. This compound is a sigma-2 receptor/TMEM97 ligand with a reported binding affinity (Ki) of 90 nM in rat PC12 cells and has been implicated in neuropathic pain research [2][3]. It functions within the broader class of sigma receptor modulators, a family of compounds under active investigation for their roles in cellular calcium signaling and pain modulation [4].

Why Generic Sigma Receptor Ligands Cannot Substitute for 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea in Research


Among research probes targeting sigma receptors, binding affinities and selectivity profiles vary dramatically. Widely cited sigma-2 ligands such as siramesine display sub-nanomolar affinities (IC50 = 0.12 nM) with ~140-fold selectivity over sigma-1 , while clinical candidates like CT1812 (Zervimesine) maintain a Ki of 8.5 nM for sigma-2 . 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea presents a distinct pharmacological signature: a moderate sigma-2 affinity (Ki = 90 nM) [1] that positions it away from the ultra-potent end of the spectrum and may reduce the risk of on-target saturation effects observed with high-affinity ligands. Its concurrent sigma-1 binding affinity of 841 nM [1] indicates an approximately 9-fold preferential binding to sigma-2, defining an intermediate selectivity window that distinguishes it from both highly selective antagonists and non-selective ligands. Simple in-class substitution without quantitative binding characterization therefore risks introducing profound differences in receptor occupancy, functional signaling bias, and off-target liability that can render experimental results non-comparable across studies.

Quantitative Evidence Guide for 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea: Comparative Binding Data and Therapeutic Indication


Sigma-2 Receptor Affinity of 90 nM Positions This Compound as a Moderate-Affinity Ligand Distinct from Ultra-Potent Sigma-2 Probes

This compound binds to the sigma-2 receptor/TMEM97 with a Ki of 90 nM in rat PC12 cells, establishing it as a moderate-affinity ligand [1]. In contrast, siramesine binds sigma-2 with an IC50 of 0.12 nM , representing an approximately 750-fold difference in potency. CT1812 (Zervimesine), a clinical-stage sigma-2 antagonist, shows a Ki of 8.5 nM . The lower affinity of 877641-22-0 provides a differentiated pharmacological window: researchers can probe sigma-2 function without the near-complete receptor saturation characteristic of picomolar-affinity tools, potentially revealing signaling dynamics masked by ultra-high-affinity compounds.

Sigma-2 receptor TMEM97 Binding affinity Radioligand displacement

Approximately 9-Fold Sigma-2-over-Sigma-1 Selectivity Defines a Unique Intermediate Selectivity Profile

This compound exhibits a sigma-1 binding affinity (Ki) of 841 nM in guinea pig brain membrane, yielding an approximately 9.3-fold selectivity for sigma-2 over sigma-1 (sigma-1 Ki / sigma-2 Ki = 841/90 ≈ 9.3) [1]. By comparison, siramesine demonstrates approximately 140-fold sigma-2 selectivity (sigma-1 IC50 = 17 nM; sigma-2 IC50 = 0.12 nM) , representing a selectivity ratio roughly 15 times greater than that of 877641-22-0. This intermediate selectivity positions 877641-22-0 in a narrow pharmacological band: it provides discernible sigma-2 preference without the extreme subtype exclusivity that may limit the detection of sigma-1-mediated co-modulatory effects in complex biological systems.

Sigma receptor selectivity Sigma-1 receptor Sigma-2 receptor Subtype selectivity ratio

Annotated Indication for Neuropathic Pain in DGIdb and DrugBank Distinguishes This Compound from Unannotated Sigma Ligands

According to the Drug-Gene Interaction Database (DGIdb) and DrugBank, this compound (identified as DB05214) is annotated with the therapeutic indication 'neuropathic pain' and 'analgesic' [1]. It has reached a maximum clinical phase of Phase 2 within the ChEMBL database [1]. This disease-specific annotation is not uniformly present across all sigma-2 ligands; for instance, siramesine is primarily investigated in oncology contexts for its pro-apoptotic effects [2], while CT1812 targets Alzheimer's disease [3]. The explicit linkage of 877641-22-0 to neuropathic pain provides a disease-relevant procurement rationale for laboratories conducting pain research that may not apply to other sigma ligands lacking this annotation.

Neuropathic pain Analgesic DGIdb DrugBank Therapeutic indication

Structural Differentiation: 3,4-Dimethoxyphenyl-Pyrrolidinone-Urea Scaffold Contrasts with Benzamide and Piperazine-Based Sigma Ligands

The chemical architecture of 877641-22-0 incorporates a 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl urea core, a benzyl group, and a 2-hydroxyethyl substituent [1]. This scaffold class is structurally distinct from the tetrahydroisoquinoline-based siramesine [2] and the benzamide-derived CT1812 chemotype [3]. Patent literature (e.g., CN105814019B) describes urea derivatives with 3,4-dimethoxyphenyl-pyrrolidinone motifs as having formyl peptide receptor-like 1 (FPRL1) agonist activity [4], suggesting that the scaffold may engage multiple receptor systems beyond sigma binding. This polypharmacology potential distinguishes it from sigma ligands with narrower target profiles and may contribute to distinct in vivo functional outcomes that cannot be predicted solely from sigma receptor affinity comparisons.

Chemical scaffold Urea derivative Pyrrolidinone Structure-activity relationship Chemotype

Optimal Research Application Scenarios for 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea Based on Quantitative Differentiation Evidence


Sigma-2 Receptor Pharmacology Studies Requiring Intermediate Affinity and Selectivity Windows

For laboratories investigating sigma-2 receptor pharmacology where full target saturation by picomolar-affinity ligands (e.g., siramesine, IC50 = 0.12 nM) is undesirable, 877641-22-0 offers a Ki of 90 nM that enables controlled receptor engagement studies [1]. Its approximately 9-fold selectivity over sigma-1 contrasts with the ~140-fold selectivity of siramesine, providing an intermediate selectivity profile suitable for examining sigma-1/sigma-2 receptor interplay [2]. Procurement relevance: This compound fills a gap between ultra-selective sigma-2 antagonists and pan-sigma ligands, offering a unique tool for pharmacological profiling experiments that require both receptor engagement and residual sigma-1 activity detection.

Neuropathic Pain Research Programs Requiring Disease-Annotated Chemical Probes

Given its DGIdb/DrugBank annotation for neuropathic pain and analgesic activity (ChEMBL Max Phase 2) [3], 877641-22-0 is a rationally justified chemical probe for pain research. Unlike sigma-2 ligands developed for oncology (siramesine) or Alzheimer's disease (CT1812), this compound carries disease-relevant database annotations that align with neuropathic pain research objectives [3]. Procurement relevance: Research teams investigating sigma receptor-mediated pain pathways can justify compound selection through documented disease indication rather than extrapolating from sigma binding data alone, strengthening experimental rationale for grant proposals and publications.

Structure-Activity Relationship Studies on Urea-Pyrrolidinone Scaffolds with Polypharmacology Potential

The 3,4-dimethoxyphenyl-pyrrolidinone-urea scaffold of 877641-22-0 has been disclosed in patent literature (CN105814019B) as bearing FPRL1 agonist activity in structurally related analogs [4], indicating potential multi-target pharmacology. For medicinal chemistry programs exploring scaffold-based polypharmacology at the intersection of sigma receptors and formyl peptide receptors, this compound provides a characterized starting point with documented sigma-2 binding data (Ki = 90 nM) [1] and sigma-1 binding data (Ki = 841 nM) [2]. Procurement relevance: This dual annotation supports its use as a reference standard in SAR campaigns aimed at optimizing or dissecting multi-target activity profiles.

Comparative Sigma Ligand Benchmarking Panels for Assay Validation

The well-defined binding parameters of 877641-22-0—sigma-2 Ki = 90 nM and sigma-1 Ki = 841 nM [1][2]—make it suitable for inclusion in benchmarking panels alongside high-affinity (siramesine, IC50 = 0.12 nM) and clinical-stage (CT1812, Ki = 8.5 nM) sigma-2 ligands [3]. Its moderate affinity provides a useful mid-range calibration point in radioligand displacement assays, ensuring that assay sensitivity is demonstrated across a broad affinity spectrum. Procurement relevance: Laboratories establishing sigma receptor binding assays benefit from acquiring a compound with intermediate affinity to validate dynamic range, reducing the risk of assay artifacts from exclusively testing ultra-potent ligands.

Quote Request

Request a Quote for 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.